Malolactomycin C

Description

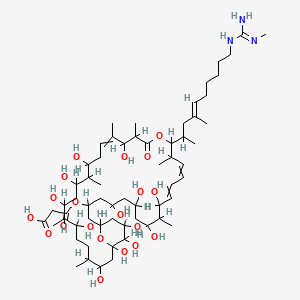

Structure

2D Structure

Properties

IUPAC Name |

3-oxo-3-[[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14?,19-15?,34-17+,36-21? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVHAWZLPUJTAT-VOXIDSISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)C)O)C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H109N3O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189759-03-3 | |

| Record name | Malolactomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189759033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Discovery and Origin of Malolactomycin C

The discovery of Malolactomycin C is rooted in the exploration of microbial secondary metabolites, a field that has yielded numerous therapeutically important compounds.

This compound is a natural product synthesized by the bacterial strain Streptomyces sp. KP-3144. medchemexpress.com This microorganism is the source from which the compound was first isolated and identified. Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of bioactive compounds, including many clinically significant antibiotics. The specific strain KP-3144 was found to produce new components of the 40-membered ring macrolides, including this compound. nih.gov

Detailed phylogenetic studies specifically characterizing the Streptomyces sp. KP-3144 strain are not extensively available in the public domain. However, the genus Streptomyces is known for its vast diversity, and taxonomic classification is typically achieved through a combination of morphological, biochemical, and molecular methods. Modern phylogenetic analysis of Streptomyces species heavily relies on the sequencing of the 16S rRNA gene, which serves as a standard marker for bacterial taxonomy and phylogeny. While this provides a broad classification, more detailed genomic and proteomic analyses would be required for a precise phylogenetic placement of the KP-3144 strain and to understand its evolutionary relationship with other malolactomycin-producing organisms.

The production of this compound by Streptomyces sp. KP-3144 is achieved through fermentation. While the precise, optimized cultivation conditions for maximizing the yield of this compound are not detailed in readily available literature, general principles of Streptomyces fermentation for secondary metabolite production can be inferred.

Optimal production of antibiotics from Streptomyces is highly dependent on the composition of the culture medium and various physical parameters. These factors are typically optimized through systematic studies.

Table 1: General Parameters for Streptomyces Fermentation

| Parameter | General Conditions |

| Carbon Source | Glucose, starch, glycerol |

| Nitrogen Source | Soybean meal, yeast extract, peptone |

| Inorganic Salts | Phosphates, sulfates, trace elements |

| pH | Typically near neutral (6.0-8.0) |

| Temperature | Mesophilic range (25-37 °C) |

| Aeration | High, as Streptomyces are aerobic |

| Agitation | Required for nutrient and oxygen distribution |

It is important to note that the specific combination and concentration of these parameters would need to be empirically determined for the optimal production of this compound by Streptomyces sp. KP-3144.

The malolactomycin family of antibiotics represents a distinct class of 40-membered macrolides. Their discovery has contributed to the growing library of complex natural products with potential applications.

The initial discovery within this family was Malolactomycin A. Subsequently, further investigation of the producing organism, Streptomyces sp. KP-3144, led to the identification and isolation of two new members of this family, this compound and Malolactomycin D. nih.gov The isolation process for these compounds typically involves extraction from the fermentation broth followed by various chromatographic techniques to separate and purify the individual components.

Malolactomycins A, C, and D share a common 40-membered macrolide core structure, which is a defining characteristic of this antibiotic family. The structural variations among these analogs are generally found in the side chains or substituent groups attached to this large ring.

While detailed comparative structural analysis data for Malolactomycins A, C, and D is scarce in the available literature, the differences between these molecules are likely to be subtle, such as variations in hydroxylation, methylation, or the nature of the sugar moieties attached to the macrolide ring. These minor structural modifications can, however, have a significant impact on the biological activity of the compounds. The molecular formula for this compound is reported as C62H109N3O20. lancetechltd.com

Chemical Classification and Core Structural Features of Malolactomycin C

Classification as a Macrolide Antibiotic

Malolactomycin C is fundamentally classified as a macrolide, a well-established group of antibiotics. medchemexpress.comnih.gov It was identified as a new component of the 40-membered ring macrolides produced by a Streptomyces strain. nih.gov

Macrolides are a class of naturally occurring compounds, many of which exhibit antibiotic properties. ctdbase.org Their defining structural feature is a large macrocyclic lactone ring, which is a cyclic ester. This ring is typically composed of 12, 14, or 16 atoms, though larger rings are known. ctdbase.orgmdpi.com Macrolides are biosynthesized from the repeated condensation of small carboxylic acid units, such as propionate, classifying them as polyketides. ctdbase.orgmdpi.com The macrolactone ring is often substituted with various functional groups and may be glycosylated, meaning it is attached to one or more deoxy sugar moieties. ctdbase.org

This compound belongs to a more specific subset known as 40-membered polyol macrolides. nih.govbioaustralis.com The term "polyol" signifies the presence of multiple hydroxyl (-OH) groups attached to the macrolactone ring. mdpi.comnih.gov These large-ring macrolides are characterized by their significant complexity. For instance, malolactomycins A and B, which are related 40-membered macrolides, possess a hemiacetal group and a malonate group in their structure. researchgate.netresearchgate.net These features, including the expansive 40-membered ring, contribute to their unique three-dimensional conformations and biological activities. medchemexpress.combioaustralis.com

Sub-classification: Guanidine-Containing Polyhydroxyl Macrolides

A further and more specific classification for this compound is as a guanidine-containing polyhydroxyl macrolide. bioaustralis.commdpi.com This subclass is distinguished by two key structural components: a polyhydroxylated macrolactone ring and a side chain terminating in a guanidyl group. mdpi.comiau.ir The guanidine (B92328) group is a strongly basic functional group with the general structure (R1R2N)(R3R4N)C=N-R5. drugbank.com This functional group is crucial for the biological activity of these compounds. mdpi.comiau.ir The combination of the large, hydroxyl-rich macrolide scaffold and the positively charged guanidine side chain is a hallmark of this family, which includes compounds with broad-spectrum antimicrobial activities. mdpi.comiau.ir

Stereochemical Aspects and Absolute Configuration

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's identity due to its numerous chiral centers. A chiral center is typically a carbon atom bonded to four different substituents, leading to the possibility of different stereoisomers. wikipedia.org The absolute configuration at each chiral center describes the precise spatial arrangement of these substituents. wikipedia.org

The absolute configuration is determined using methods like X-ray crystallography and is designated by the Cahn-Ingold-Prelog priority rules, using the descriptors R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.orglibretexts.org this compound has a highly complex structure with many such stereocenters, as indicated by its formal chemical name: (+)-1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, propanedioic acid. caymanchem.com The "(+)-" designation indicates that it rotates plane-polarized light in the dextrorotatory direction, a physical property that arises from its specific, non-superimposable mirror-image form. The detailed nomenclature precisely defines the configuration at each of its many stereocenters.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C62H109N3O20caymanchem.com |

| Formula Weight | 1216.6 g/mol caymanchem.com |

| CAS Number | 189759-03-3 caymanchem.commedchemexpress.com |

| Origin | Bacterium/Streptomyces sp. caymanchem.com |

Structural Relationship to Malolactomycin Analogs (e.g., Malolactomycin D)

This compound is part of a family of related natural products that includes Malolactomycin D. nih.gov These analogs share the same core 40-membered polyhydroxyl macrolide skeleton but differ in their substitution patterns. This compound is specifically described as the N-demethyl analogue of the malolactomycin family. bioaustralis.comtoku-e.com

The primary structural difference between this compound and its relatives, such as Malolactomycin A, lies in the degree of methylation on the terminal guanidine group. vulcanchem.com While Malolactomycin A contains an N,N'-dimethylguanidine group, this compound possesses a monomethylated guanidine group, specifically an [imino(methylamino)methyl]amino] moiety. caymanchem.comvulcanchem.com Malolactomycin D, discovered alongside this compound, shares the same 40-membered macrolide framework and is also a potent bioactive compound, identified as a selective inhibitor of Ras-responsive transcription. bioaustralis.comnih.gov The subtle differences in the side chain methylation among these analogs can lead to variations in their biological activity profiles. vulcanchem.com

Table 2: Structural Comparison of Malolactomycin Analogs

| Feature | This compound | Malolactomycin D | Malolactomycin A |

|---|---|---|---|

| Core Structure | 40-membered polyhydroxyl macrolide bioaustralis.com | 40-membered polyhydroxyl macrolide nih.gov | 40-membered polyhydroxyl macrolide vulcanchem.com |

| Guanidine Group | N-methylguanidine caymanchem.com | N,N'-dimethylguanidine | N,N'-dimethylguanidine vulcanchem.com |

| Relationship | N-demethyl analogue bioaustralis.comtoku-e.com | Methylated analogue | Methylated analogue vulcanchem.com |

Advanced Structural Elucidation Methodologies for Malolactomycin C

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Complex Natural Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of multifaceted organic molecules. nih.gov The availability of high-field NMR magnets and cutting-edge pulse sequences allows for a detailed investigation of the molecular framework. nih.gov

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

The initial step in the NMR analysis of Malolactomycin C involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the chemical environment of protons, their multiplicities (splitting patterns), and their relative numbers through integration. acs.org The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. acs.orgrsc.org For a molecule as large as this compound, with a molecular formula of C₆₂H₁₀₉N₃O₂₀, these spectra are inherently complex, often exhibiting significant signal overlap, which necessitates the use of higher-dimensional techniques for complete assignment. toku-e.combiosynth.comcaymanchem.com

Table 1: Representative ¹H and ¹³C NMR Data Interpretation This table is illustrative and represents the type of data obtained from 1D NMR experiments. Specific chemical shift assignments for this compound require detailed 2D NMR analysis.

| Chemical Shift (δ) ppm | Nucleus | Inferred Structural Feature |

|---|---|---|

| 0.8 - 1.5 | ¹H | Methyl (CH₃) and Methylene (CH₂) groups in aliphatic regions |

| 3.0 - 4.5 | ¹H | Protons attached to carbons bearing heteroatoms (e.g., -CH-O) |

| 5.0 - 6.5 | ¹H | Olefinic protons in double bonds (-CH=CH-) |

| 10 - 40 | ¹³C | Aliphatic carbons (methyl, methylene, methine) |

| 60 - 90 | ¹³C | Carbons singly bonded to oxygen (alcohols, ethers, esters) |

| 120 - 140 | ¹³C | Olefinic carbons (C=C) |

| 165 - 180 | ¹³C | Carbonyl carbons (esters, carboxylic acids) |

Two-Dimensional NMR Experiments for Connectivity and Proximity (COSY, TOCSY, HSQC, HMBC, NOESY, ROESY, DOSY)

To overcome the limitations of 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed to establish the connectivity and spatial relationships between atoms. wikipedia.orguga.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear experiments are crucial for identifying proton-proton coupling networks. huji.ac.ilprinceton.edu COSY reveals protons that are directly coupled (typically separated by two or three bonds), while TOCSY extends this correlation to an entire spin system, connecting protons that are part of a continuous chain of couplings. wikipedia.orgprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the directly attached carbons, providing a powerful tool for assigning carbon resonances based on their attached protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for assembling the molecular skeleton. It detects correlations between protons and carbons over longer ranges (typically 2-4 bonds), allowing for the connection of different spin systems and the placement of quaternary carbons and heteroatoms. wikipedia.orgprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. huji.ac.ilprinceton.edu They detect through-space interactions (Nuclear Overhauser Effect), which is critical for determining the relative stereochemistry and conformation of the molecule. princeton.edu

DOSY (Diffusion-Ordered Spectroscopy) : DOSY is a technique that separates NMR signals based on the diffusion rates of molecules in solution. While not primarily for structural connectivity, it can help to confirm that all observed signals belong to a single molecular entity, especially in complex mixtures. sinica.edu.tw

Utilization of High-Field NMR Magnets and Cryogenic Probes

The structural elucidation of complex natural products like this compound greatly benefits from the use of high-field NMR spectrometers (e.g., 600 MHz and above). uga.edu Higher magnetic fields lead to greater spectral dispersion, reducing signal overlap and simplifying analysis. researchgate.net Furthermore, the use of cryogenic probes, which cool the detection electronics to very low temperatures, dramatically increases the signal-to-noise ratio. nih.govmdpi.combruker.com This enhanced sensitivity is particularly crucial when only small amounts of the isolated natural product are available, a common scenario in natural product research. nih.gov The combination of high-field magnets and cryoprobes allows for the acquisition of high-quality 2D NMR data in a reasonable timeframe, which would otherwise be prohibitively long. researchgate.netnih.gov

Computational Chemistry: Density Functional Theory (DFT) Calculations for Chemical Shift Prediction and Stereochemical Assignments

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern structure elucidation. nih.govyoutube.com DFT calculations can predict NMR chemical shifts (¹H and ¹³C) for a proposed structure. nih.gov By comparing the calculated chemical shifts with the experimental data, researchers can validate a proposed structure or differentiate between possible isomers. nih.gov This approach is especially powerful for assigning the stereochemistry of complex molecules, where multiple stereoisomers are possible. frontiersin.org The correlation between experimental and DFT-calculated data can provide a high degree of confidence in the final structural assignment. youtube.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a complementary technique to NMR that provides crucial information about the molecular weight and elemental composition of a molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). msesupplies.combioanalysis-zone.comresearchgate.net This precise mass measurement allows for the unambiguous determination of the molecular formula. researchgate.netmeasurlabs.com For this compound, HRMS would confirm the elemental composition of C₆₂H₁₀₉N₃O₂₀, which corresponds to a monoisotopic mass of 1215.7605 Da. uni.lu This information is fundamental and serves as a critical constraint for the interpretation of NMR data. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆₂H₁₀₉N₃O₂₀ | toku-e.combiosynth.comcaymanchem.com |

| Molecular Weight | 1216.5 g/mol | toku-e.combiosynth.com |

| Monoisotopic Mass | 1215.7605 Da | uni.lu |

Mentioned Compounds

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules like this compound. labmanager.commsaltd.co.uk This method involves multiple stages of mass analysis, typically separated by a fragmentation step, to provide detailed structural information. nationalmaglab.orgwikipedia.org In the context of this compound, MS/MS plays a crucial role in confirming its molecular structure by analyzing its fragmentation pathways.

The process begins with the ionization of the this compound molecule, often using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to produce precursor ions with a specific mass-to-charge ratio (m/z). nationalmaglab.orgnih.gov These precursor ions are then isolated in the first mass analyzer (MS1). Following isolation, the selected ions are subjected to collision-induced dissociation (CID) in a collision cell, where they are fragmented into smaller product ions. labmanager.commsaltd.co.uk The resulting fragment ions are then analyzed in a second mass analyzer (MS2), generating a product ion spectrum. nationalmaglab.org

The fragmentation pattern observed in the product ion spectrum is unique to the structure of the precursor ion. For a complex polyhydroxylated macrolide like this compound, the fragmentation pathways often involve the sequential loss of sugar moieties, water molecules (dehydration) from the macrolactone core, and other functional groups. nih.gov By carefully analyzing the m/z values of the fragment ions, researchers can deduce the connectivity of the atoms and the arrangement of the various structural components, such as the macrolactone ring and the attached side chains.

Computational studies and quantum chemical calculations can be used in conjunction with experimental MS/MS data to predict and confirm the most likely fragmentation pathways and the structures of the resulting product ions. nih.gov This integrated approach provides a higher level of confidence in the structural assignment. The high resolution and accuracy of modern MS/MS instruments allow for the differentiation of isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is critical for the unambiguous identification of complex natural products. labmanager.com

Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 1216.7678 | 350.3 |

| [M+Na]⁺ | 1238.7497 | 351.7 |

| [M+NH₄]⁺ | 1233.7943 | 353.1 |

| [M+K]⁺ | 1254.7237 | 351.3 |

| [M-H]⁻ | 1214.7532 | 347.6 |

| [M+Na-2H]⁻ | 1236.7352 | 371.4 |

| [M]⁺ | 1215.7600 | 352.5 |

| [M]⁻ | 1215.7610 | 352.5 |

Data sourced from PubChemLite. uni.lu This table presents predicted collision cross section (CCS) values for various adducts of this compound, which can be valuable for its identification in complex mixtures.

Hyphenated Techniques (LC-MS, GC-MS, HPLC-HRMS, MALDI-TOF)

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex natural products like this compound from biological matrices. wikipedia.orgsci-hub.se These techniques enhance the analytical power by leveraging the strengths of both individual methods. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. wikipedia.orglcms.cz The liquid chromatography (LC) component separates the components of a mixture based on their physicochemical properties, such as polarity and size. wikipedia.org The separated components are then introduced into the mass spectrometer for detection and identification. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can provide higher resolution and faster analysis times. lcms.cz

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) offers significant advantages for the analysis of this compound. spectroscopyonline.comnih.govfda.gov HRMS provides highly accurate mass measurements, often with errors of less than 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. chromatographyonline.comnih.gov This high level of mass accuracy is crucial for distinguishing between compounds with very similar masses and for the confident identification of unknown metabolites in complex samples. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for large, non-volatile molecules like this compound in their native form. However, it can be employed for the analysis of smaller, volatile fragments obtained after chemical degradation or derivatization of the macrolide.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for determining the molecular weight of large biomolecules with high sensitivity. nih.govnih.govjidc.orgmdpi.comcreative-proteomics.com In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the parent molecule. creative-proteomics.com This technique is well-suited for the rapid screening of microbial extracts for the presence of known and novel macrolides like this compound. nih.govjidc.org

The strategic application of these hyphenated techniques provides a comprehensive analytical workflow for the isolation, purification, and structural characterization of this compound.

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Absolute Configuration Determination

Determining the absolute configuration of a complex stereocenter-rich molecule like this compound is a significant challenge. X-ray crystallography and the more recent technique of Micro-Electron Diffraction (MicroED) are powerful methods for unambiguously establishing the three-dimensional arrangement of atoms in a molecule. wikipedia.orglibretexts.org

X-ray crystallography has long been the gold standard for determining the atomic and molecular structure of crystalline compounds. wikipedia.orglibretexts.orgnih.govmpg.de The technique involves irradiating a single crystal of the compound with a beam of X-rays. nih.gov The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. libretexts.org By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the precise coordinates of each atom can be determined. nih.gov This provides the absolute stereochemistry of all chiral centers in the molecule. However, a significant bottleneck for this technique is the requirement for relatively large, high-quality crystals, which can be difficult to obtain for complex natural products. janelia.orgdectris.com

Micro-Electron Diffraction (MicroED) is a revolutionary cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful alternative for structural analysis, particularly for compounds that form only very small crystals. janelia.orgdectris.comthermofisher.cnwikipedia.orgnih.gov MicroED uses a beam of electrons instead of X-rays to obtain diffraction data from nanocrystals, which can be a billionth the size of those required for X-ray crystallography. wikipedia.orgnih.gov Electrons interact much more strongly with matter than X-rays, allowing for data collection from extremely small crystals. janelia.org The data collection is performed at cryogenic temperatures, which helps to protect the sample from radiation damage. janelia.org By continuously rotating the nanocrystal in the electron beam, a series of diffraction patterns are collected, which can then be processed to determine the high-resolution three-dimensional structure. janelia.orgnih.gov This technique has been successfully used to determine the structures of small molecules, peptides, and proteins, and it holds great promise for elucidating the absolute configuration of complex natural products like this compound that are difficult to crystallize into larger forms. thermofisher.cnwikipedia.org

Vibrational and Electronic Spectroscopy (Infrared, Ultraviolet-Visible) for Functional Group Identification

Vibrational and electronic spectroscopy are fundamental techniques used to identify the various functional groups present in a molecule like this compound.

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules. savemyexams.comutdallas.edu When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. savemyexams.com The absorption of IR radiation at characteristic wavenumbers (cm⁻¹) corresponds to specific types of bonds and functional groups. savemyexams.com For this compound, IR spectroscopy can be used to identify key functional groups such as:

O-H stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of hydroxyl groups. utdallas.edu

C-H stretching: Absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds in alkyl chains. spectroscopyonline.com

C=O stretching: A strong, sharp absorption band in the range of 1750-1680 cm⁻¹ is indicative of the ester or lactone carbonyl group in the macrolactone ring, as well as any ketone functionalities. utdallas.eduspectroscopyonline.com

C=C stretching: Absorptions in the 1680-1620 cm⁻¹ region can indicate the presence of carbon-carbon double bonds within the macrolide structure. spectroscopyonline.com

C-O stretching: Bands in the 1300-1000 cm⁻¹ region correspond to the C-O bonds of the hydroxyl and ester groups. savemyexams.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. sci-hub.setechnologynetworks.commsu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. For this compound, UV-Vis spectroscopy can help to identify conjugated systems, such as conjugated double bonds or carbonyl groups. The presence of conjugated dienes or polyenes within the macrolactone ring would result in characteristic absorption bands in the UV region. msu.edu

Characteristic IR Absorption Bands for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |

| Alkyl | C-H stretch | ~2960 - 2850 |

| Lactone (Ester) | C=O stretch | ~1735 |

| Ketone | C=O stretch | ~1715 |

| Alkene | C=C stretch | ~1650 |

| Ether/Alcohol | C-O stretch | 1300 - 1000 |

This table provides a general guide to the expected IR absorption frequencies for the key functional groups present in this compound.

Challenges in Structure Elucidation of Polyhydroxylated Macrolides

The structural elucidation of polyhydroxylated macrolides, such as this compound, presents a number of significant challenges for chemists. dntb.gov.uamdpi.com These challenges arise from the inherent structural complexity of this class of natural products.

One of the primary difficulties is the stereochemical complexity . Polyhydroxylated macrolides possess a large number of stereocenters, leading to a vast number of possible stereoisomers. mdpi.com Determining the relative and absolute configuration of each of these chiral centers is a formidable task. While advanced NMR techniques can provide information about relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), the definitive determination of absolute configuration often requires more advanced methods like X-ray crystallography or chemical degradation followed by chiral analysis of the fragments. mdpi.comnih.gov

Conformational flexibility of the large macrolactone ring is another major challenge. mdpi.com These large rings can adopt multiple low-energy conformations in solution, which can complicate the interpretation of NMR data. The observed NMR parameters are often an average over these different conformations, making it difficult to derive precise geometric constraints for a single, well-defined structure.

The presence of numerous similar functional groups , particularly hydroxyl groups, can lead to spectral overlap in both ¹H and ¹³C NMR spectra, making the assignment of signals to specific atoms challenging. mdpi.com Advanced 2D NMR experiments are essential to unravel these complex spectral regions.

Furthermore, the instability of some macrolides under certain conditions can lead to degradation or rearrangement, further complicating their isolation and structural analysis. mdpi.com The presence of multiple reactive functional groups can make selective chemical modifications difficult.

Finally, the low natural abundance of many macrolides can make it challenging to obtain sufficient quantities of pure material for extensive structural elucidation studies, particularly for techniques that require larger sample amounts.

Overcoming these challenges often requires a multidisciplinary approach, combining modern spectroscopic techniques, chemical degradation, and computational modeling to piece together the complete and correct structure of these complex and biologically important molecules. dntb.gov.uamdpi.com

Biological Activities and Molecular Mechanisms of Action of Malolactomycin C

General Antimicrobial Spectrum and Efficacy

Malolactomycin C, isolated from Streptomyces strain KP-3144, is a 40-membered polyol macrolide antibiotic. kitasato-u.ac.jp It exhibits a notable spectrum of antimicrobial activity, with pronounced effects against certain phytopathogenic fungi and a specific range of bacteria. kitasato-u.ac.jpmedchemexpress.combiosynth.com

Antifungal Activity Profile Against Phytopathogenic Fungi (e.g., Botrytis cinerea, Cladosporium fulvum, Pyricularia oryzae)

This compound has demonstrated significant antifungal properties, particularly against fungi that cause plant diseases. kitasato-u.ac.jpmedchemexpress.com Research has highlighted its efficacy against several key phytopathogenic fungi.

It is an effective inhibitor of Botrytis cinerea, the fungus responsible for gray mold disease in various plants. medchemexpress.commedchemexpress.eu Studies have shown that this compound can offer a high degree of protection against gray mold on kidney beans. kitasato-u.ac.jp Furthermore, it has been observed to completely inhibit the spore germination of Botrytis cinerea at concentrations as low as 6.25 ppm. kitasato-u.ac.jp

The compound also shows activity against Cladosporium fulvum, the causal agent of tomato leaf mold, and Pyricularia oryzae, the fungus that causes rice blast disease. kitasato-u.ac.jpnih.govnih.gov The minimum inhibitory concentrations (MICs) for these fungi have been determined, indicating its potential as an antifungal agent. kitasato-u.ac.jp

Table 1: Antifungal Activity of this compound against Plant Pathogenic Fungi

| Plant Pathogenic Fungi | MIC (µg/ml) |

| Botrytis cinerea | 25 |

| Cladosporium fulvum | 25 |

| Pyricularia oryzae | 25 |

| Phytophthora infestans | 100 |

| Cercospora beticola | 100 |

| Fusarium oxysporum f. sp. lycopersici | >100 |

| Trichoderma viridae | >100 |

| Rhizoctonia solani | >100 |

| Glomerella cingulata | >100 |

| Verticillium dahliae | >100 |

| Alternaria kikuchiana | >100 |

Antibacterial Activity Profile, with Specificity towards Gram-Positive Bacteria

This compound's antibacterial activity is primarily directed towards Gram-positive bacteria. biosynth.com This specificity is a common characteristic of antibiotics that target the bacterial cell wall, a structure that differs significantly between Gram-positive and Gram-negative bacteria. frontiersin.org

Efficacy Against Antibiotic-Resistant Bacterial Strains

A key area of interest in the study of new antibiotics is their effectiveness against strains that have developed resistance to existing drugs. biosynth.com Research indicates that this compound has the potential to be effective against resistant bacterial strains. biosynth.com This capability is crucial in the ongoing effort to combat the global health threat of antibiotic resistance. biosynth.comnih.gov

Cellular and Molecular Targets

The antimicrobial effects of this compound are attributable to its interaction with specific cellular components and disruption of essential biosynthetic pathways in susceptible microorganisms.

Interference with Bacterial Cell Wall Synthesis and Peptidoglycan Biosynthesis

A primary mechanism of action for this compound is its interference with the synthesis of the bacterial cell wall. biosynth.com The cell wall, particularly the peptidoglycan layer, is essential for maintaining the structural integrity of bacterial cells. libretexts.org

This compound specifically targets the peptidoglycan layers within bacterial membranes. biosynth.com By inhibiting the biosynthesis of peptidoglycan, the compound weakens the cell wall, leaving the bacteria vulnerable to osmotic pressure changes and ultimately leading to cell lysis and death. biosynth.comlibretexts.org This mechanism is a hallmark of many effective antibiotics, as it targets a structure unique to bacteria and absent in human cells. lumenlearning.com

Modulation of Microbial Cell Membrane Permeability Leading to Cellular Substance Leakage

In addition to inhibiting cell wall synthesis, some antimicrobial compounds can also disrupt the integrity of the cell membrane. This disruption leads to increased permeability, allowing essential cellular components to leak out. nih.gov While the primary mechanism of this compound is cited as interference with cell wall synthesis, related polyhydroxyl macrolides have been shown to alter plasma membrane permeability, causing the leakage of cellular substances. biosynth.comnih.gov This dual-action potential, targeting both the cell wall and cell membrane, can contribute to a potent bactericidal effect. nih.gov The disruption of the cell membrane's selective permeability can lead to a loss of essential ions and molecules, further compromising the viability of the microbial cell. uvigo.esconductscience.com

Anti-Proliferative Activity (via Malolactomycin D analog) and Underlying Mechanisms

While direct studies on the anti-proliferative activity of this compound are limited, research on its close structural analog, Malolactomycin D, provides significant insights into the potential mechanisms by which these compounds may exert anti-cancer effects. The primary mechanism identified is the inhibition of the Ras signaling pathway, a critical cascade that regulates cell growth, differentiation, and survival. nih.govfrontiersin.org

Inhibition of Ras Signaling Pathway Components

The Ras proteins are small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to transmit signals from cell surface receptors to downstream effector pathways. nih.gov Aberrant Ras activity, often due to mutations, is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor progression. nih.govfrontiersin.org

Malolactomycin D has been identified as an inhibitor of the Ras signaling pathway. nih.govkitasato-u.ac.jp Its inhibitory action is not on Ras itself but on the downstream signaling cascade. Specifically, studies have shown that Malolactomycin D inhibits the activation of p38 mitogen-activated protein (MAP) kinase and Jun N-terminal kinase (JNK). nih.govkitasato-u.ac.jp However, it does not affect the activation of extracellular signal-regulated kinase 1 or 2 (ERK1/2), another key component of the MAP kinase pathway. nih.govkitasato-u.ac.jp This selective inhibition suggests a specific interaction with components of the p38 and JNK signaling arms downstream of Ras.

Table 1: Effect of Malolactomycin D on MAP Kinase Activation

| MAP Kinase | Effect of Malolactomycin D | Reference |

| p38 MAP Kinase | Inhibition of activation | nih.gov, kitasato-u.ac.jp |

| JNK | Inhibition of activation | nih.gov, kitasato-u.ac.jp |

| ERK1/2 | No effect on activation | nih.gov, kitasato-u.ac.jp |

Downregulation of Ras-Responsive Element (RRE) Transcription

A key consequence of Ras signaling is the activation of transcription factors that bind to specific DNA sequences known as Ras-responsive elements (RREs) in the promoter regions of target genes. nih.govnih.gov This binding initiates the transcription of genes involved in cell proliferation, survival, and metastasis.

Malolactomycin D has been shown to be a potent and selective inhibitor of transcription controlled by the RRE. nih.govkitasato-u.ac.jp By preventing the activation of transcription factors like those downstream of the p38 and JNK pathways, Malolactomycin D effectively blocks the expression of Ras target genes. A screening system utilizing a NIH3T3 cell line with a reporter gene under the control of an RRE identified Malolactomycin D's inhibitory activity, with a reported IC50 value of 0.9 µg/ml for the inhibition of RRE-dependent transcription. nih.govkitasato-u.ac.jp This demonstrates a direct link between the inhibition of the Ras pathway and the suppression of gene expression crucial for cancerous growth.

Suppression of Matrix Metalloproteinase (MMP-1, MMP-9) Expression and Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). encyclopedia.pubmdpi.com The expression of several MMPs, including MMP-1 and MMP-9, is regulated by the Ras signaling pathway and their promoters contain RREs. nih.govnih.gov These enzymes are crucial for tumor invasion and metastasis, as they break down the physical barriers of the ECM, allowing cancer cells to migrate and spread. encyclopedia.pubmdpi.com

Treatment with Malolactomycin D has been found to reduce the expression of both MMP-1 and MMP-9 at both the transcriptional and translational levels in Ras-transformed NIH3T3 cells. nih.govkitasato-u.ac.jp This suppression of MMP expression is a direct consequence of the inhibition of the Ras/p38/JNK signaling axis and the subsequent downregulation of RRE-mediated transcription. nih.gov By inhibiting the production and activity of these key enzymes, Malolactomycin D can potentially inhibit the invasive and metastatic capabilities of cancer cells. nih.govencyclopedia.pubmdpi.com

Research Methodologies for Activity Profiling and Mechanism Elucidation

A variety of established in vitro and cell-based assays are employed to characterize the biological activities of compounds like this compound and to elucidate their mechanisms of action.

In Vitro Antimicrobial Susceptibility Assays

To determine the antimicrobial properties of a compound, several standardized methods are used to assess its ability to inhibit the growth of or kill microorganisms.

Disk Diffusion Test: This qualitative assay involves placing a paper disk impregnated with the test compound onto an agar (B569324) plate inoculated with a specific microorganism. fwdamr-reflabcap.euapec.org The compound diffuses into the agar, and if it has antimicrobial activity, a clear zone of growth inhibition will form around the disk. The diameter of this zone is indicative of the compound's potency. fwdamr-reflabcap.eu

Broth Dilution Method: This quantitative method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. apec.orgnih.gov The assay is performed by preparing serial dilutions of the compound in a liquid growth medium in tubes or microtiter plates, which are then inoculated with the test microorganism. nih.gov After incubation, the tubes or wells are examined for turbidity, and the MIC is determined as the lowest concentration where no growth is observed. apec.org

Agar Dilution Method: Similar to the broth dilution method, this technique is used to determine the MIC. woah.org The antimicrobial agent is incorporated into the agar medium at various concentrations before the plates are solidified. The surface of the agar is then inoculated with the test microorganism. woah.org The MIC is the lowest concentration of the compound that inhibits visible growth on the agar surface.

Cell-Based Assays for Antiproliferative Effects and Pathway Analysis

Cell-based assays are crucial for evaluating the effects of a compound on cellular processes like proliferation and for dissecting the molecular pathways involved. mdpi.comprotagene.com

Antiproliferative Assays: These assays measure the ability of a compound to inhibit cell growth.

MTT/MTS Assays: These colorimetric assays are based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan (B1609692) product. plos.org The amount of formazan produced is proportional to the number of viable cells. However, it's important to note that certain compounds can interfere with these assays, potentially leading to inaccurate results. plos.org

ATP-Based Assays: These assays quantify the amount of ATP present in a cell population, which is a marker of cell viability as ATP is rapidly degraded in non-viable cells. plos.org

DNA Quantification Assays: These methods measure the total amount of DNA in a cell culture, which directly correlates with the number of cells. plos.org

Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies over an extended period, providing insight into the long-term antiproliferative effects of a compound. researchgate.net

Pathway Analysis Assays:

Reporter Gene Assays: These assays are used to study the activity of specific signaling pathways. protagene.com Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific response element, such as the RRE. nih.gov The activity of the reporter gene, measured by light output, reflects the activity of the signaling pathway.

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. nih.gov It is commonly used to analyze the expression levels and activation states (e.g., phosphorylation) of proteins in a signaling pathway, such as the MAP kinases. nih.gov

Gelatin Zymography: This technique is specifically used to detect the activity of gelatinases like MMP-2 and MMP-9. nih.gov Proteins in a sample are separated by electrophoresis on a gel containing gelatin. After renaturation, the gelatinases digest the gelatin in their vicinity, creating clear bands that can be visualized. nih.gov

Molecular Biology Techniques for Gene Expression and Protein Activity Studies

The investigation of this compound's biological activities at the molecular level necessitates the use of a variety of sophisticated techniques to elucidate its effects on gene expression and protein function. These methods allow researchers to understand the intricate mechanisms through which this natural compound exerts its influence within a cell. The primary approaches focus on quantifying changes in messenger RNA (mRNA) transcripts to study gene expression and on measuring the abundance and activity of specific proteins.

Gene Expression Analysis

To understand how this compound may alter cellular function, it is crucial to analyze its impact on the expression of specific genes. Molecular biology offers several powerful tools for this purpose.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is a highly sensitive and specific method for measuring the abundance of particular mRNA transcripts. news-medical.net It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of this cDNA using a quantitative PCR machine. By comparing the levels of specific transcripts in cells treated with this compound to untreated control cells, researchers can determine if the compound upregulates or downregulates the expression of target genes. For instance, if this compound is hypothesized to affect a particular metabolic pathway, RT-qPCR can be used to measure the expression of genes encoding key enzymes in that pathway.

DNA Microarrays: This technology allows for the simultaneous measurement of the expression levels of thousands of genes. news-medical.netmustafaaltinisik.org.uk A microarray consists of a solid surface onto which a collection of microscopic DNA spots, corresponding to different genes, are attached. news-medical.net Labeled cDNA from both this compound-treated and control cells is hybridized to the array. The relative fluorescence intensity of the spots reveals the changes in gene expression across the genome, providing a broad overview of the compound's effects. news-medical.netmustafaaltinisik.org.uk

RNA Sequencing (RNA-Seq): As a more recent and comprehensive approach, RNA-Seq provides a complete profile of the transcriptome of a cell at a given moment. thermofisher.com This next-generation sequencing technique can quantify the expression of all genes, discover novel transcripts, and identify splice variants. thermofisher.com Applying RNA-Seq to cells exposed to this compound would offer an unbiased and in-depth view of the global transcriptional changes induced by the compound.

The following table summarizes the key techniques used for gene expression analysis in the context of studying this compound.

| Technique | Principle | Application for this compound Research |

| RT-qPCR | Reverse transcription of RNA to cDNA followed by quantitative amplification of specific DNA targets. news-medical.net | To validate changes in the expression of specific genes of interest identified through broader screening methods or based on a hypothesis. |

| DNA Microarray | Hybridization of fluorescently labeled cDNA to an array of known DNA sequences representing thousands of genes. news-medical.net | To perform large-scale screening of gene expression changes induced by this compound and identify affected cellular pathways. mustafaaltinisik.org.uk |

| RNA-Seq | High-throughput sequencing of all RNA molecules in a sample to provide a comprehensive and quantitative view of the transcriptome. thermofisher.com | To obtain a complete picture of the transcriptional landscape in response to this compound, including the discovery of novel target genes and pathways. |

Protein Activity and Abundance Studies

Beyond gene expression, it is essential to investigate the direct or indirect effects of this compound on the proteins themselves.

Western Blotting: This widely used technique allows for the detection and quantification of specific proteins in a sample. news-medical.net Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. news-medical.netwikipedia.org By analyzing cells treated with this compound, western blotting can reveal changes in the abundance of key proteins, which may result from altered gene expression or changes in protein stability.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as proteins. practical-haemostasis.com It is a highly sensitive method that can be used to measure the concentration of a specific protein in a sample, providing a quantitative measure of the impact of this compound on the levels of target proteins. practical-haemostasis.com

Enzymatic Assays: If this compound is suspected of targeting a specific enzyme, its activity can be directly measured. These assays are designed to detect the conversion of a substrate to a product by the enzyme of interest. By incubating the purified enzyme or cell lysates with this compound and the appropriate substrate, researchers can determine if the compound inhibits or enhances the enzyme's catalytic activity. Chromogenic or fluorogenic substrates are often used, where the product generates a measurable color or fluorescence signal. bpsbioscience.comcornell.edu

The table below outlines the techniques for studying protein activity and abundance.

| Technique | Principle | Application for this compound Research |

| Western Blotting | Separation of proteins by size, transfer to a membrane, and detection using specific antibodies. news-medical.net | To determine if this compound treatment leads to changes in the cellular levels of specific proteins. |

| ELISA | Immobilization of an antigen or antibody on a solid surface to capture and quantify a specific protein using an antibody-enzyme conjugate. practical-haemostasis.com | To precisely measure the concentration of a target protein in cellular extracts or culture media following exposure to this compound. |

| Enzymatic Assays | Measurement of the rate of a specific enzyme-catalyzed reaction, often by monitoring the appearance of a product or disappearance of a substrate. bpsbioscience.com | To directly test the inhibitory or activatory effect of this compound on the function of a purified enzyme or an enzyme within a cell lysate. |

By employing these molecular biology techniques, a detailed understanding of the molecular mechanisms underlying the biological activities of this compound can be achieved, paving the way for its potential applications.

Structure Activity Relationship Sar Studies of Malolactomycin C and Analogs

Role of the Terminal Guanidine (B92328) Group in Antimicrobial and Antifungal Activities

The terminal guanidine group is a critical determinant of the antimicrobial and antifungal properties of Malolactomycin C and its analogs. nih.govdntb.gov.ua This highly basic group is often protonated at physiological pH, forming a guanidinium (B1211019) cation that can engage in strong electrostatic interactions and hydrogen bonding with biological targets. researchgate.net The guanidyl side-chain, particularly the terminal guanidine, is considered a key pharmacophore for antibacterial and antifungal activities. nih.gov

Studies have shown that modification of this group can have a profound impact on biological activity. For instance, replacing the guanidino residue with a urea (B33335) group leads to a loss of antibacterial activity and a significant reduction in the antifungal spectrum. nih.gov This highlights the essential role of the guanidine moiety's specific chemical properties. Interestingly, the number of methyl groups attached to the guanidine has little to no effect on the antimicrobial activity. nih.gov The guanidine group's ability to act as a strong base and engage in multiple hydrogen bonds is thought to be crucial for its interaction with targets such as the cell membrane or specific enzymes. researchgate.netrsc.org In some related compounds, the guanidyl side-chain has been shown to target lipoteichoic acid in Staphylococcus aureus. nih.gov

Significance of the Macrolactone Ring System in Biological Interactions

The large, 40-membered macrolactone ring of this compound provides the structural scaffold necessary for the correct spatial orientation of its various functional groups. kitasato-u.ac.jpnih.gov This macrocyclic structure is a common feature among many biologically active natural products, and its size and conformation play a significant role in determining binding affinity and selectivity. nih.govmdpi.com The macrolactone ring itself can engage in hydrophobic interactions with biological targets. nih.govnih.gov

Influence of Polyhydroxyl Moieties on Binding Affinity and Selectivity

The numerous hydroxyl groups decorating the macrolactone ring of this compound are crucial for its interaction with biological targets. nih.gov These polyhydroxyl moieties can participate in a network of hydrogen bonds, which are critical for high-affinity and selective binding to proteins and other biomolecules. nih.govresearchgate.net The specific arrangement and stereochemistry of these hydroxyl groups create a unique three-dimensional pattern that is recognized by the target molecule.

Alterations to these hydroxyl groups can influence biological activity. For example, the etherification of the C17 hydroxyl group has been shown to slightly reduce antimicrobial activity. nih.gov The presence of a malonyl group, which can form intramolecular hydrogen bonds with the guanidyl side-chain, can block the interaction of the guanidine group with its target, thereby reducing antimicrobial activity. mdpi.com This underscores the delicate balance of intermolecular and intramolecular interactions that govern the biological effects of this compound. The conformation of these hydroxyl groups, influenced by stereoelectronic effects, can be a major determinant of binding selectivity. nih.gov

Computational Approaches to SAR Modeling (e.g., Molecular Docking, QSAR)

Computational methods play an increasingly important role in understanding and predicting the structure-activity relationships of complex molecules like this compound. researchgate.netcabidigitallibrary.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to simulate the interaction of ligands with their target receptors and to correlate structural features with biological activity. wikipedia.orgcabidigitallibrary.org

Molecular docking studies can predict the preferred binding orientation of this compound and its analogs within the active site of a target protein, providing insights into the specific interactions that contribute to binding affinity. mdpi.com This information can be used to rationalize observed SAR data and to design new derivatives with improved binding characteristics.

QSAR models use statistical methods to build mathematical relationships between the chemical structures of a series of compounds and their measured biological activities. wikipedia.orgcabidigitallibrary.org These models can identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are important for activity and can be used to predict the activity of novel, untested compounds. While specific computational studies focused solely on this compound are not extensively detailed in the provided search results, the general applicability of these methods to complex natural products is well-established and offers a powerful tool for future optimization of this class of compounds. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Malolactomycin A |

| This compound |

| Malolactomycin D |

| Azalomycin F5a |

| Erythromycin |

| Clarithromycin |

| Azithromycin |

| Telithromycin |

| Pikromycin |

| Topotecan |

| Irinotecan |

| Lurtotecan |

| Extatecan |

| Homocamptothecin |

Chemical Synthesis and Semisynthesis Strategies of Malolactomycin C and Its Analogs

Retrosynthetic Analysis of the Malolactomycin C Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inub.eduicj-e.org This process allows for the logical planning of a synthetic route in the reverse direction of the actual synthesis. journalspress.com For a complex molecule like this compound, the analysis would commence by identifying key strategic disconnections.

A plausible retrosynthetic strategy for this compound would involve several key disconnections:

Guanidine (B92328) Side Chain Disconnection: The guanidine-containing side chain can be disconnected at the amide bond, retrosynthetically yielding the macrolide core and a protected guanidino-amino acid fragment. This approach simplifies the complex target into two major subunits.

Macrolactone Ring Opening: The 40-membered macrolactone can be opened via a retrosynthetic ester hydrolysis (macrolactonization in the forward sense) to an acyclic hydroxy acid. This linear precursor contains the entire carbon backbone and the stereochemically rich polyol chain.

Polyol Chain Fragmentation: The long, polyhydroxylated carbon chain of the acyclic precursor can be further broken down into smaller, more manageable fragments. These disconnections would be strategically chosen at positions that allow for the use of well-established stereoselective bond-forming reactions in the forward synthesis, such as aldol (B89426) additions, allylation/crotylation reactions, or asymmetric reductions. This fragmentation would lead to simpler chiral building blocks that could be prepared from the chiral pool or through asymmetric synthesis.

This multi-step retrosynthetic analysis breaks down the complex structure of this compound into simpler synthetic precursors, paving the way for the development of a convergent and stereocontrolled total synthesis.

Total Synthesis Approaches for Complex Polyol Macrolides (General Principles and Relevant Precedents)

While a total synthesis of this compound has not been explicitly reported in the literature, the synthesis of other complex polyol macrolides provides a blueprint for the strategies that would be required. The construction of such molecules hinges on three critical stages: the stereoselective formation of the polyhydroxylated chain, the macrolactonization to form the large ring, and the installation of the side chain.

Stereoselective Formation of Polyhydroxylated Chains

The synthesis of the polyol portion of macrolides like this compound is a significant challenge due to the high density of stereocenters. Several powerful methods have been developed for the stereocontrolled synthesis of such motifs:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to introduce the initial stereocenters. Subsequent chain elongation and functional group manipulations build up the desired polyol structure.

Substrate-Controlled Reactions: In this strategy, existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions. For example, diastereoselective aldol reactions, reductions of ketones, and epoxidations of allylic alcohols are powerful tools for propagating chirality along a carbon chain.

Reagent-Controlled Asymmetric Synthesis: This method employs chiral reagents or catalysts to induce stereoselectivity in reactions involving prochiral substrates. Examples include asymmetric dihydroxylation, asymmetric epoxidation, and asymmetric hydrogenation, which can install multiple stereocenters with high enantiomeric and diastereomeric purity.

The iterative application of these methods allows for the construction of complex polyhydroxylated chains with precise control over the absolute and relative stereochemistry of each chiral center.

Macrolactonization Strategies

The formation of large-membered rings, or macrolactonization, is a critical and often challenging step in the synthesis of macrolide natural products. The entropic and enthalpic barriers to cyclizing a long, flexible hydroxy acid must be overcome. Several methods have been developed to facilitate this transformation:

| Macrolactonization Method | Activating Reagent/Conditions | Key Features |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mild conditions, effective for a wide range of ring sizes. |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | Highly efficient for the synthesis of medium to large-sized lactones. |

| Keck Macrolactonization | DCC, DMAP, PPTS | A classic method that remains widely used. |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Proceeds via a thioester intermediate, effective under neutral conditions. |

These methods typically involve the activation of the carboxylic acid group to facilitate intramolecular attack by the distal hydroxyl group under high-dilution conditions to favor the desired cyclization over intermolecular polymerization.

Installation of the Guanidine Side Chain

The guanidine group is a key feature of this compound and other related natural products, contributing significantly to their biological activity. nih.gov The installation of this functional group is typically performed late in the synthesis to avoid potential complications with the highly basic and nucleophilic nature of the guanidine moiety.

Common strategies for introducing a guanidine group include:

Guanidinylation of an Amine: This is the most direct approach, where a primary or secondary amine is treated with a guanidinylating agent. A variety of reagents are available for this purpose, each with its own reactivity profile and compatibility with different functional groups.

Use of Protected Guanidino Building Blocks: Alternatively, a protected guanidino-amino acid can be synthesized separately and then coupled to the macrolide core using standard peptide coupling techniques. The protecting groups are then removed in the final step of the synthesis. rsc.org

Semisynthetic Modifications for Targeted Property Enhancement and SAR Probes

Semisynthesis, the chemical modification of a natural product, is a powerful tool for generating analogs with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced toxicity. eupati.eu It also allows for the synthesis of probes to study the structure-activity relationships (SAR) of a compound. For this compound, the guanidine moiety represents a prime target for semisynthetic modification.

Derivatization at the Guanidine Moiety

The guanidine group of this compound is a key interaction site with biological targets. nih.gov Modifying this group can provide valuable insights into its role in biological activity and potentially lead to the discovery of more potent or selective analogs.

Potential derivatizations of the guanidine moiety include:

N-Alkylation and N-Acylation: Introduction of various alkyl or acyl groups onto the guanidine nitrogens can alter the basicity, lipophilicity, and steric profile of this functional group. This can be achieved through direct alkylation or acylation, although selective modification of the different nitrogen atoms can be challenging. nih.gov

Cyclization: The guanidine group can be incorporated into a cyclic system, such as an imidazoline (B1206853) or a tetrahydropyrimidine. This conformational constraint can have a significant impact on binding affinity and selectivity.

Bioisosteric Replacement: The guanidine group can be replaced with other basic functional groups that can mimic its hydrogen bonding and electrostatic interactions. Examples of potential bioisosteres include amidines, biguanides, or other nitrogen-containing heterocycles.

These modifications can be guided by computational modeling and a deep understanding of the target's binding site to design analogs with improved pharmacological properties.

Modifications of the Polyhydroxyl Backbone

The polyhydroxyl backbone of macrolides like this compound is a primary target for synthetic modification to generate analogs with potentially improved biological activity or altered pharmacokinetic properties. The dense array of hydroxyl groups offers multiple sites for chemical transformation, though achieving regioselectivity is a significant challenge. General strategies that could be hypothetically applied to this compound include:

Selective Protection and Deprotection: A classical chemical approach involves the use of various protecting groups (e.g., silyl (B83357) ethers, acetals) to selectively mask certain hydroxyl groups, allowing for the chemical modification of the remaining free hydroxyls. Subsequent deprotection would yield the modified analog. The choice of protecting groups and the reaction sequence would be critical to control the outcome.

Oxidation: Selective oxidation of secondary alcohols on the backbone to ketones can provide key intermediates for further functionalization. These ketones can be subjected to nucleophilic addition or reduction to introduce new stereocenters.

Deoxygenation: The removal of specific hydroxyl groups can probe their importance for biological activity. This is often achieved through multi-step sequences, such as conversion to a thioester followed by radical-mediated reduction.

Etherification and Esterification: Direct derivatization of hydroxyl groups to form ethers or esters is a straightforward method to explore the structure-activity relationship (SAR) of the polyol region.

The successful application of these methods to this compound would require extensive exploratory work to develop selective reaction conditions.

Enzymatic Synthesis and Biocatalysis for Structural Diversification

Biocatalysis offers powerful tools for the selective modification of complex molecules under mild conditions, often overcoming the selectivity challenges of traditional chemistry. frontiersin.org

Chemoenzymatic Approaches for Selective Functionalization

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. beilstein-journals.org This hybrid approach is particularly valuable for the late-stage functionalization of complex natural products. frontiersin.org For this compound, this could involve:

Enzymatic Acylation/Deacylation: Lipases are well-known for their ability to selectively acylate or deacylate hydroxyl groups in polyol compounds, often with high regioselectivity. A chemically synthesized this compound precursor could be enzymatically modified to introduce or remove acyl groups at specific positions.

Glycosylation/Deglycosylation: Glycosyltransferases could be used to attach sugar moieties to the hydroxyl groups of the this compound backbone, a common strategy for diversifying natural products. Conversely, glycosidases could selectively remove existing sugar groups.

Oxidation/Reduction: Oxidoreductases, such as alcohol dehydrogenases, can perform stereoselective oxidation of hydroxyls or reduction of ketones on the macrolide core.

A hypothetical chemoenzymatic route could involve the chemical synthesis of a core this compound scaffold, followed by enzymatic modifications to generate a library of analogs. beilstein-journals.orgnih.gov

Engineered Enzyme Cascades for Analog Production

Enzyme cascades, where multiple enzymatic reactions are performed sequentially in a one-pot setup, represent a highly efficient method for synthesizing complex molecules. mdpi.comnih.gov The development of engineered enzyme cascades for this compound analog production is a forward-looking but powerful strategy. chemrxiv.org This would likely involve:

Pathway Engineering: Modifying the biosynthetic gene cluster responsible for this compound production in its native host. This could involve knocking out or inserting genes for tailoring enzymes (e.g., oxidases, methyltransferases, glycosyltransferases) to produce novel derivatives directly through fermentation.

In Vitro Cascades: Reconstituting a set of purified enzymes in vitro to perform a series of transformations on a this compound precursor. nih.govplos.org Advances in protein engineering and directed evolution could be used to tailor the substrate specificity and efficiency of the enzymes involved. nih.govnih.gov For instance, a cascade could be designed to introduce a series of modifications, such as hydroxylation followed by glycosylation, in a controlled manner.

While the specific enzymes and pathways for this compound have not been reported, the principles of biocatalytic and chemoenzymatic diversification hold significant promise for the future exploration of this antibiotic. Further research is needed to isolate the relevant biosynthetic machinery and explore the applicability of known enzymatic tools to this specific molecule.

Future Directions and Research Perspectives on Malolactomycin C

In-depth Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of complex macrolides like Malolactomycin C in Streptomyces is a fascinating and intricate process, typically orchestrated by large, modular enzymes. rsc.org However, the specific enzymatic machinery responsible for constructing the this compound scaffold has not been characterized. Future research must focus on identifying and functionally characterizing the complete biosynthetic gene cluster.

Elucidating these pathways is crucial for several reasons. It provides fundamental knowledge about how nature constructs such complex molecules and can reveal novel enzymatic reactions. nih.govresearchgate.net Furthermore, understanding the biosynthesis opens the door to engineered biosynthesis, where genetic manipulation of the pathway in the producing Streptomyces strain or a heterologous host could generate novel analogs with improved properties. nih.govresearchgate.net

Key research objectives should include:

Genome Mining: Sequencing the genome of the producing Streptomyces sp. to identify the polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene cluster responsible for assembling the macrolide core.

Heterologous Expression: Reconstituting the biosynthetic pathway in well-characterized host organisms like Aspergillus nidulans or Saccharomyces cerevisiae to confirm gene function and produce intermediates. nih.govresearchgate.net

Enzymatic Characterization: In vitro biochemical assays of individual biosynthetic enzymes to determine their specific roles, substrate specificities, and reaction mechanisms, particularly the "tailoring" enzymes that perform hydroxylations and other modifications to create the final structure. researchgate.net

Table 1: Hypothetical Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Probable Function in this compound Biosynthesis | Rationale |

| Polyketide Synthase (PKS) | Assembly of the polyketide backbone of the 40-membered macrolide ring. | Common mechanism for the biosynthesis of large macrolides in bacteria. rsc.org |

| Nonribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid-derived moieties, potentially related to the guanidine (B92328) side chain. | Often works in conjunction with PKS enzymes to create hybrid natural products. rsc.org |

| Hydroxylases/Oxygenases | Addition of multiple hydroxyl (-OH) groups at various positions on the scaffold. | The known structure of this compound is heavily hydroxylated. caymanchem.com |

| Methyltransferases | Addition of methyl (-CH3) groups to the structure. | This compound contains multiple methyl substituents. caymanchem.com |

| Dehydrogenases/Reductases | Formation of double bonds and stereochemical control within the macroring. | Essential for creating the specific geometry and saturation pattern of the molecule. biorxiv.org |

Advanced Understanding of Molecular Mechanisms of Action at the Atomic and Systems Level

While this compound is known to have antifungal properties, its precise molecular mechanism of action is unknown. nih.govcaymanchem.com A critical future direction is to elucidate how this compound interacts with its cellular targets at an atomic and systems level. A compelling lead comes from its analog, Malolactomycin D, which has been identified as an inhibitor of the Ras signaling pathway, a key cascade in cell growth and proliferation. toku-e.commdpi.com Malolactomycin D was found to suppress matrix metalloproteinases MMP-1 and MMP-9, likely by inhibiting the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). mdpi.com

Future investigations should explore whether this compound shares this anti-cancer potential and determine its mechanism with high resolution. Understanding these interactions is fundamental for rational drug design and for predicting potential off-target effects. mpg.denih.gov This can be achieved through:

Target Identification: Using chemoproteomics or similar approaches to identify the specific proteins that this compound binds to within fungal or cancer cells.

Structural Biology: Employing techniques like X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of this compound bound to its target protein(s). This would provide atomic-level details of the interaction, revealing the key binding residues and conformations. biorxiv.org

Computational Modeling: Using the structural data to perform molecular dynamics simulations to understand the energetics and dynamics of the drug-target interaction. researchgate.net

Development of this compound-Inspired Bioactive Scaffolds for Novel Therapeutic Agents

The large and complex structure of this compound makes it a challenging candidate for chemical synthesis and development. caymanchem.com However, its unique 40-membered macrolide ring serves as an excellent starting point, or "scaffold," for the design of new therapeutic agents. toku-e.comnih.gov The development of nature-inspired scaffolds is a promising strategy in modern drug discovery and biomaterial science. nih.govmdpi.com

The goal is to distill the essential structural features responsible for bioactivity (the pharmacophore) into a simpler, more synthetically accessible molecule. This process involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing or biosynthesizing a library of this compound analogs and testing their biological activity. This helps to identify which parts of the molecule are essential for its function, as has been proposed for related compounds like Malolactomycin A. vulcanchem.com

Scaffold Simplification: Designing and synthesizing smaller, less complex molecules that retain the key pharmacophore identified from SAR studies.